

JNJ-28583113: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: JNJ-28583113

Cat. No.: B10857160

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Abstract

JNJ-28583113 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.^{[1][2]} This document provides detailed application notes and protocols for the use of **JNJ-28583113** in in vitro research settings. It includes information on suppliers, purchasing, and the biophysical and cellular activities of the compound. Experimental protocols for key assays are provided to enable researchers to effectively utilize **JNJ-28583113** in their studies.

Product Information

Chemical and Physical Properties

Property	Value
IUPAC Name	ethyl 2-(3-(4-(trifluoromethyl)phenyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl)acetate
Synonyms	JNJ 28583113, JNJ28583113
CAS Number	2765255-93-2
Molecular Formula	C ₁₉ H ₂₁ F ₃ N ₂ O ₂
Molecular Weight	366.38 g/mol
Purity	>98% (supplier dependent)
Appearance	To be determined (likely a solid)
Solubility	Soluble in DMSO

Supplier and Purchasing Information

JNJ-28583113 is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of potential suppliers. Pricing and availability are subject to change.

Supplier	Catalog Number	Purity	Available Quantities
MedKoo Biosciences	128399	>98%	10mg, 25mg, 50mg, 100mg
MedChemExpress	HY-149143	98.82%	Varies
Selleck Chemicals	S0000	98.66%	Varies
AbMole BioScience	M9133	>98%	Varies
InvivoChem	V70155	≥98%	Varies
Tebubio	P01261943	Not specified	1mg, 5mg, 10mg, 25mg, 50mg, 100mg, 200mg

Note: This product is for research use only and not for human or veterinary use.

Storage and Stability

- Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[3]
- In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is recommended to prepare and use solutions on the same day. If stock solutions must be prepared in advance, store them in aliquots in tightly sealed vials at -20°C. Before use, allow the product to equilibrate to room temperature for at least 1 hour.

Biological Activity and Mechanism of Action

JNJ-28583113 is a potent antagonist of the TRPM2 ion channel, which is a non-selective cation channel activated by intracellular ADP-ribose and reactive oxygen species (ROS).[4][5] By blocking TRPM2, **JNJ-28583113** inhibits the influx of Ca^{2+} into the cell, thereby modulating downstream signaling pathways.[1][2]

In Vitro Activity

JNJ-28583113 has been shown to exhibit the following in vitro activities:

- Inhibition of TRPM2: It potently blocks TRPM2 channels from various species.[6][7]
- Neuroprotection: It protects cells from oxidative stress-induced cell death and morphological changes.[4][5][6]
- Anti-inflammatory Effects: It suppresses the release of cytokines from microglia in response to pro-inflammatory stimuli.[4][5][6]
- Modulation of GSK3 Phosphorylation: Inhibition of TRPM2 by **JNJ-28583113** leads to the phosphorylation of GSK3 α and GSK3 β subunits.[1][4][5]

In Vivo Activity

JNJ-28583113 is brain-penetrant, making it suitable for central nervous system (CNS) studies.[7] However, it is rapidly metabolized in vivo, which may limit its suitability for systemic dosing without further optimization.[4][5]

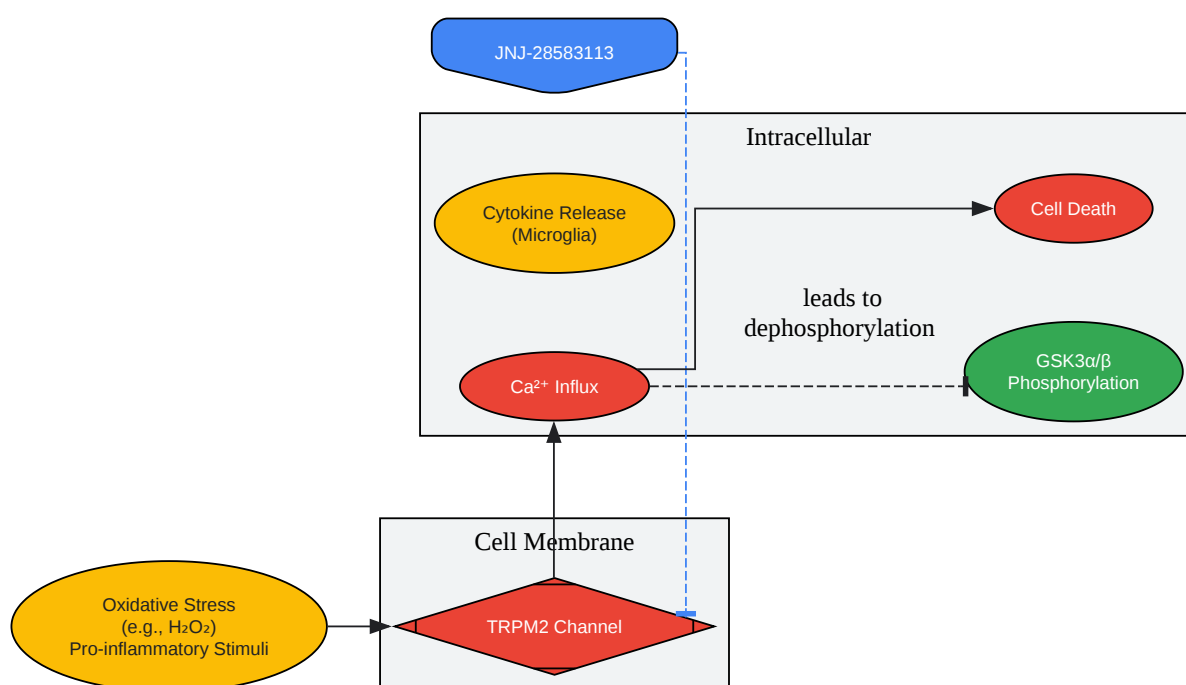
Potency (IC₅₀)

Species	IC ₅₀ (nM)
Human	126
Chimpanzee	100
Rat	25

Data sourced from MedChemExpress and InvivoChem.[6][7]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by **JNJ-28583113**.



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JNJ-28583113 inhibits TRPM2-mediated Ca^{2+} influx.

Experimental Protocols

The following are detailed protocols for key experiments involving **JNJ-28583113**. These are representative protocols and may require optimization for specific cell types and experimental conditions.

TRPM2-Mediated Calcium Influx Assay

This protocol is designed to measure the inhibitory effect of **JNJ-28583113** on TRPM2-mediated calcium influx using a fluorescent plate reader.

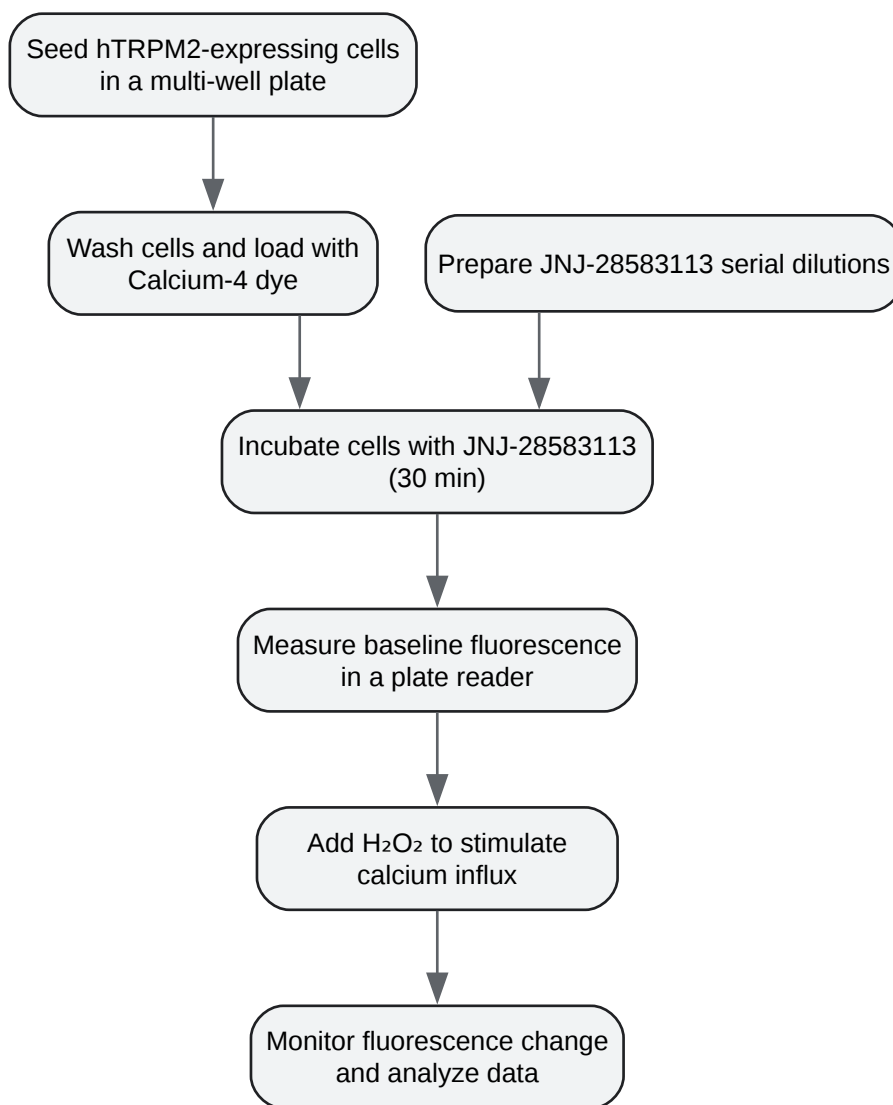
Materials:

- hTRPM2-expressing cells (e.g., hTRPM2-HEK)
- Cell culture medium
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Calcium-4 dye (or equivalent calcium indicator)
- **JNJ-28583113**
- DMSO
- Hydrogen peroxide (H_2O_2)
- 96-well or 384-well black, clear-bottom plates
- Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR Tetra®)

Protocol:

- Cell Plating: Seed hTRPM2-expressing cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.

- **Compound Preparation:** Prepare a 10 mM stock solution of **JNJ-28583113** in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations.
- **Dye Loading:** On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add the Calcium-4 dye solution (prepared according to the manufacturer's instructions in assay buffer) to each well.
- **Compound Incubation:** Add the diluted **JNJ-28583113** or vehicle (DMSO) to the respective wells. Incubate the plate for 30 minutes at 37°C.
- **Calcium Influx Measurement:** Place the plate in the fluorescent plate reader. After establishing a baseline fluorescence reading, add H₂O₂ (e.g., final concentration of 300 µM) to stimulate TRPM2-mediated calcium influx.^[1]
- **Data Analysis:** Monitor the change in fluorescence over time. The peak fluorescence response is proportional to the intracellular calcium concentration. Calculate the percent inhibition of the H₂O₂ response by **JNJ-28583113** and determine the IC₅₀ value.



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Workflow for the TRPM2 Calcium Influx Assay.

Oxidative Stress-Induced Cell Death Assay

This protocol assesses the protective effect of **JNJ-28583113** against cell death induced by oxidative stress.

Materials:

- hTRPM2-expressing cells (e.g., hTRPM2-HEK or HeLa cells)
- Cell culture medium

- **JNJ-28583113**
- DMSO
- Hydrogen peroxide (H₂O₂)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT, or propidium iodide and Hoechst stain)
- Multi-well plates
- Plate reader or fluorescence microscope

Protocol:

- **Cell Plating:** Seed cells in a multi-well plate and allow them to adhere overnight.
- **Compound Pre-treatment:** Treat the cells with various concentrations of **JNJ-28583113** (e.g., 1 µM, 3 µM, 10 µM) or vehicle for 1 hour.[\[1\]](#)
- **Induction of Oxidative Stress:** Add H₂O₂ to the cell culture medium at a concentration known to induce cell death (e.g., up to 1 mM).[\[1\]](#)[\[6\]](#)
- **Incubation:** Incubate the cells for a specified period (e.g., 24 hours).
- **Cell Viability Assessment:** Measure cell viability using a chosen method. For example, if using a luminescent assay like CellTiter-Glo®, follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability.
- **Data Analysis:** Normalize the viability of treated cells to the vehicle-treated, non-H₂O₂ control. Determine the extent of protection conferred by **JNJ-28583113**.

Western Blot for GSK3α/β Phosphorylation

This protocol details the analysis of GSK3α and GSK3β phosphorylation in response to TRPM2 inhibition by **JNJ-28583113**.

Materials:

- hTRPM2-expressing cells

- Cell culture medium
- **JNJ-28583113**
- DMSO
- Hydrogen peroxide (H₂O₂)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies (anti-phospho-GSK3α/β, anti-total-GSK3β)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Protocol:

- Cell Treatment: Plate cells and allow them to adhere. Treat cells with **JNJ-28583113** (e.g., 10 μM) for 30 minutes, followed by stimulation with H₂O₂ (e.g., 300 μM) for 10 minutes to dephosphorylate GSK3.[6][7]
- Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK3 β) overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- **Stripping and Re-probing:** To assess total protein levels, the membrane can be stripped and re-probed with an antibody against total GSK3 β .
- **Data Analysis:** Quantify the band intensities and normalize the phosphorylated GSK3 β signal to the total GSK3 β signal.

Microglial Cytokine Release Assay

This protocol is for measuring the effect of **JNJ-28583113** on the release of pro-inflammatory cytokines from microglia.

Materials:

- Primary microglia or a microglial cell line
- Cell culture medium
- **JNJ-28583113**
- DMSO
- Pro-inflammatory stimulus (e.g., Lipopolysaccharide - LPS)
- ELISA or multiplex immunoassay kit for the cytokines of interest (e.g., TNF- α , IL-6)
- Multi-well cell culture plates

Protocol:

- **Cell Plating:** Plate microglia in a multi-well plate and allow them to rest.

- Compound Pre-treatment: Pre-treat the microglia with **JNJ-28583113** at desired concentrations for 1 hour.
- Stimulation: Add a pro-inflammatory stimulus such as LPS to the wells to induce cytokine production.
- Incubation: Incubate the cells for a suitable time to allow for cytokine release (e.g., 24 hours).
- Supernatant Collection: Carefully collect the cell culture supernatant from each well.
- Cytokine Measurement: Measure the concentration of the desired cytokines in the supernatant using an ELISA or multiplex immunoassay kit, following the manufacturer's instructions.
- Data Analysis: Compare the cytokine levels in the **JNJ-28583113**-treated groups to the vehicle-treated, stimulated control to determine the inhibitory effect.

Disclaimer

The information provided in this document is for research and informational purposes only. The experimental protocols are intended as a guide and may require optimization. Please refer to the original publications and supplier datasheets for more detailed information. All products mentioned should be handled by trained professionals in a laboratory setting.

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